7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one
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Overview
Description
7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a benzyloxy group at the 7th position, an ethyl group at the 6th position, and a 4-fluorophenyl group at the 3rd position of the chromen-4-one core. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzyloxy group: This step involves the reaction of the chromen-4-one intermediate with benzyl chloride in the presence of a base such as potassium carbonate.
Introduction of the ethyl group: This can be accomplished through alkylation reactions using ethyl halides.
Introduction of the 4-fluorophenyl group: This step typically involves a Suzuki-Miyaura coupling reaction between the chromen-4-one intermediate and a 4-fluorophenylboronic acid derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The benzyloxy and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions can be carried out using reagents like halides, nucleophiles, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 7-(benzyloxy)-6-ethyl-3-(4-chlorophenyl)-4H-chromen-4-one
- 7-(benzyloxy)-6-ethyl-3-(4-methylphenyl)-4H-chromen-4-one
- 7-(benzyloxy)-6-ethyl-3-(4-nitrophenyl)-4H-chromen-4-one
Uniqueness
7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one is unique due to the presence of the 4-fluorophenyl group, which imparts distinct electronic and steric properties. This can influence its reactivity and biological activity, making it a valuable compound for further research and development.
Properties
CAS No. |
328018-90-2 |
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Molecular Formula |
C24H19FO3 |
Molecular Weight |
374.411 |
IUPAC Name |
6-ethyl-3-(4-fluorophenyl)-7-phenylmethoxychromen-4-one |
InChI |
InChI=1S/C24H19FO3/c1-2-17-12-20-23(13-22(17)27-14-16-6-4-3-5-7-16)28-15-21(24(20)26)18-8-10-19(25)11-9-18/h3-13,15H,2,14H2,1H3 |
InChI Key |
DBOXJVAJMBFYPH-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(C=C1OCC3=CC=CC=C3)OC=C(C2=O)C4=CC=C(C=C4)F |
solubility |
not available |
Origin of Product |
United States |
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